Cas no 3569-18-4 (3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid)

3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid is a dicarboxylic acid derivative featuring a rigid indane core structure with aromatic and aliphatic substituents. Its bifunctional nature, with carboxyl groups at the 4- and 5-positions, enables versatile applications in organic synthesis, particularly as a building block for polymers, coordination complexes, or pharmaceutical intermediates. The sterically hindered trimethyl groups enhance thermal and chemical stability, while the aromatic rings contribute to π-conjugation, making it suitable for materials science applications. The compound’s balanced hydrophilicity and lipophilicity further facilitate its use in tailored molecular designs. Its purity and well-defined structure ensure reproducibility in research and industrial processes.
3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid structure
3569-18-4 structure
Product name:3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid
CAS No:3569-18-4
MF:C20H20O4
MW:324.370406150818
CID:314286
PubChem ID:107125

3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-5-carboxylicacid, 3-(4-carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-
    • 3-(4-carboxyphenyl)-1,1,3-trimethyl-2H-indene-5-carboxylic acid
    • 3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic acid
    • 3-(4-CARBOXYPHENYL)-2,3-DIHYDRO-1,1,3- TRIMETHYL-1H-INDENE-5-CARBOXYLIC ACID
    • 1,1,3-trimethyl-3-phenylindan-4',5-dicarboxylic acid
    • EINECS 222-666-3
    • AKOS015998431
    • 1H-indene-5-carboxylic acid, 3-(4-carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-
    • 3-(4-carboxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carboxylic acid
    • DTXSID90957079
    • 3-PHENYL-1,1,3-TRIMETHYLINDAN-4',5-DICARBOXYLIC ACID
    • NS00049203
    • CDZMWAHBQLPCHD-UHFFFAOYSA-N
    • SCHEMBL527839
    • FT-0606013
    • MFCD00021241
    • LS-08690
    • 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid
    • C20H20O4
    • 3569-18-4
    • ALBB-025761
    • 3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid
    • MDL: MFCD00021241
    • Inchi: InChI=1S/C20H20O4/c1-19(2)11-20(3,14-7-4-12(5-8-14)17(21)22)16-10-13(18(23)24)6-9-15(16)19/h4-10H,11H2,1-3H3,(H,21,22)(H,23,24)
    • InChI Key: CDZMWAHBQLPCHD-UHFFFAOYSA-N
    • SMILES: CC1(C)CC(C)(C2=CC=C(C=C2)C(=O)O)C3=C1C=CC(=C3)C(=O)O

Computed Properties

  • Exact Mass: 324.13600
  • Monoisotopic Mass: 324.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 74.6A^2

Experimental Properties

  • Density: 1.1448 (rough estimate)
  • Melting Point: 293°C
  • Boiling Point: 422.7°C (rough estimate)
  • Flash Point: 270°C
  • Refractive Index: 1.5400 (estimate)
  • PSA: 74.60000
  • LogP: 4.07030

3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid Security Information

3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B416545-500mg
3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid
3569-18-4
500mg
$ 95.00 2022-06-07
TRC
B416545-50mg
3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid
3569-18-4
50mg
$ 50.00 2022-06-07
Crysdot LLC
CD12079275-5g
1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic acid
3569-18-4 97%
5g
$306 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1734313-5g
3-(4-Carboxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1h-indene-5-carboxylic acid
3569-18-4 98%
5g
¥2811.00 2024-05-17
TRC
B416545-100mg
3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid
3569-18-4
100mg
$ 65.00 2022-06-07
Chemenu
CM271203-10g
1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic acid
3569-18-4 97%
10g
$*** 2023-03-31
A2B Chem LLC
AF84721-1g
3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic acid
3569-18-4 >95%
1g
$384.00 2024-04-20
Crysdot LLC
CD12079275-10g
1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic acid
3569-18-4 97%
10g
$424 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1734313-1g
3-(4-Carboxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1h-indene-5-carboxylic acid
3569-18-4 98%
1g
¥1134.00 2024-05-17
Chemenu
CM271203-5g
1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic acid
3569-18-4 97%
5g
$*** 2023-03-31

3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid Related Literature

Additional information on 3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid

Professional Introduction to 3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid (CAS No. 3569-18-4)

3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid, chemically designated as CAS No. 3569-18-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of substituted indanes, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The presence of both carboxylic acid and aromatic groups in its molecular structure imparts unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid consists of an indane core substituted with a carboxyphenyl group at the 3-position and a carboxylic acid group at the 5-position, along with three methyl groups at the 1-position. This specific arrangement contributes to its distinct chemical properties and makes it a versatile building block for constructing more complex molecules. The compound's solubility profile and stability under various conditions further enhance its utility in synthetic protocols.

In recent years, there has been a surge in research focused on indane derivatives due to their potential pharmacological properties. Studies have indicated that compounds within this class exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The carboxylic acid moiety in 3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid allows for further functionalization via esterification or amidation reactions, enabling the creation of novel derivatives with tailored properties.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of biologically active molecules. Researchers have leveraged its structural features to develop new scaffolds for drug candidates targeting various diseases. For instance, modifications at the aromatic ring or the indane core can lead to compounds with enhanced binding affinity to biological targets. This flexibility makes it an indispensable tool in medicinal chemistry.

The synthesis of 3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include Friedel-Crafts acylation to introduce the carboxyphenyl group followed by intramolecular cyclization or oxidation to achieve the desired indane structure. The presence of the methyl groups at the 1-position is typically achieved through alkylation reactions or by protecting group strategies.

In terms of applications, this compound has found utility not only in academic research but also in industrial settings where high-purity intermediates are required. Its stability under various storage conditions and compatibility with standard synthetic reagents make it a preferred choice for many synthetic chemists. Furthermore, its role as a building block for more complex molecules has led to its incorporation into numerous patent applications and industrial processes.

The pharmacological potential of derivatives derived from CAS No. 3569-18-4 continues to be explored in contemporary research. Recent studies have highlighted the importance of indane derivatives in modulating enzyme activity and receptor binding. For example, modifications designed to enhance lipophilicity or metabolic stability have shown promise in preclinical models. These findings underscore the importance of this compound as a starting point for developing next-generation therapeutics.

The analytical characterization of 3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid is critical for ensuring its purity and suitability for downstream applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its identity and assess its quality. These analytical methods provide detailed insights into its molecular structure and purity profile.

The industrial production of this compound adheres to stringent quality control measures to meet pharmaceutical standards. Manufacturers employ advanced purification techniques such as recrystallization or chromatography to achieve high-purity batches. Additionally, regulatory compliance is ensured through rigorous testing protocols that verify the absence of impurities and contaminants.

The environmental impact of synthesizing and handling CAS No. 3569-18-4 is also a consideration in modern chemical research. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Such initiatives align with broader sustainability goals within the pharmaceutical industry.

In conclusion, 3-(4-Carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic Acid represents a valuable compound with significant potential in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features make it an excellent precursor for developing novel drug candidates with diverse biological activities. As research continues to uncover new applications for this molecule, its importance is likely to grow further within both academic and industrial settings.

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